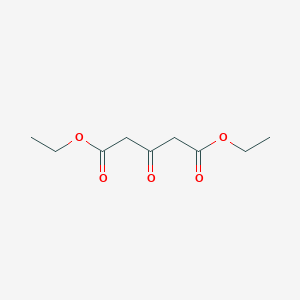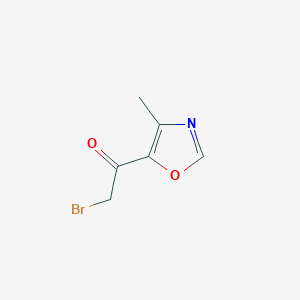
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone, also known as BMK oxime, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a useful tool for studying different biological processes. In
Wirkmechanismus
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime exerts its biochemical and physiological effects by inhibiting the activity of various enzymes. The mechanism of action of 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime involves the formation of a covalent bond between the oxime group of the compound and the active site of the enzyme. This covalent bond formation leads to the irreversible inhibition of the enzyme, which results in the disruption of the biological process that the enzyme is involved in.
Biochemische Und Physiologische Effekte
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are enzymes involved in neurotransmitter metabolism. The inhibition of these enzymes leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which can result in the enhancement of cognitive function and memory. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has also been found to exhibit antioxidant activity, which makes it a potential candidate for developing drugs for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for use in experiments. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime also exhibits potent inhibitory activity against various enzymes, making it a useful tool for studying different biological processes. However, 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has some limitations for lab experiments. This compound is highly reactive and can form covalent bonds with other molecules, which can lead to non-specific inhibition of enzymes. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime can also exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has several potential future directions for scientific research. This compound can be further developed as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime can also be used as a tool for studying different biological processes, including enzyme kinetics, protein-ligand interactions, and drug design. Future research can focus on improving the selectivity and potency of 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime against specific enzymes and developing new derivatives of this compound with improved pharmacological properties.
Conclusion
In conclusion, 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime is a chemical compound that has potential applications in various scientific research fields. This compound can be synthesized using a simple one-pot reaction method and has been found to exhibit various biochemical and physiological effects. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime can be used as a tool for studying different biological processes and has potential applications in drug design. Future research can focus on improving the selectivity and potency of 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime against specific enzymes and developing new derivatives of this compound with improved pharmacological properties.
Synthesemethoden
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime can be synthesized using a simple one-pot reaction method. The synthesis involves the reaction of 2-bromoacetophenone with 4-methyl-1,3-oxazole-5-carboxylic acid in the presence of a base and a reducing agent. The reaction proceeds smoothly to give 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime as a white solid in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound can be used as a tool for studying different biological processes, including enzyme kinetics, protein-ligand interactions, and drug design. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition activity makes 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime a promising candidate for developing drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
CAS-Nummer |
113732-98-2 |
|---|---|
Produktname |
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone |
Molekularformel |
C6H6BrNO2 |
Molekulargewicht |
204.02 g/mol |
IUPAC-Name |
2-bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H6BrNO2/c1-4-6(5(9)2-7)10-3-8-4/h3H,2H2,1H3 |
InChI-Schlüssel |
IDUOJJOHBVBLAL-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=N1)C(=O)CBr |
Kanonische SMILES |
CC1=C(OC=N1)C(=O)CBr |
Synonyme |
Ethanone, 2-bromo-1-(4-methyl-5-oxazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)
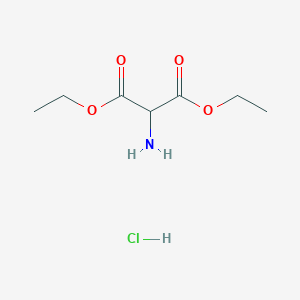
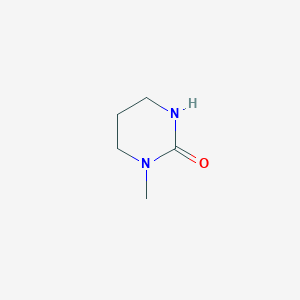
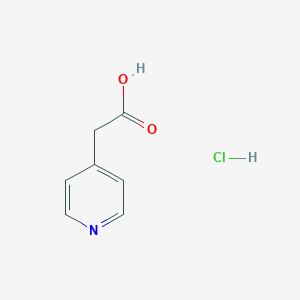
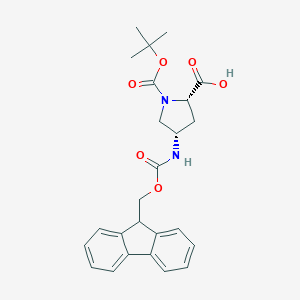
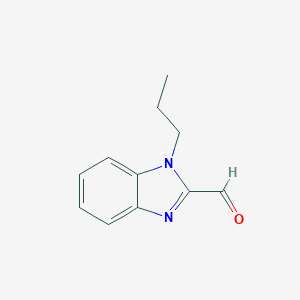
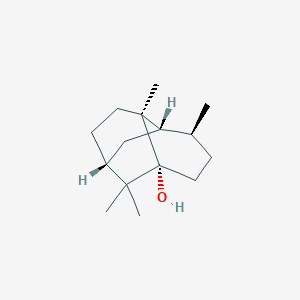
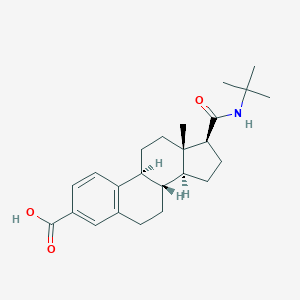
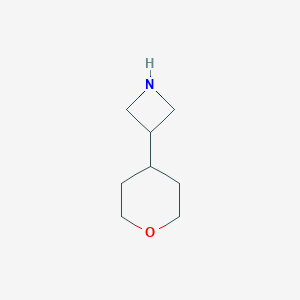
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)
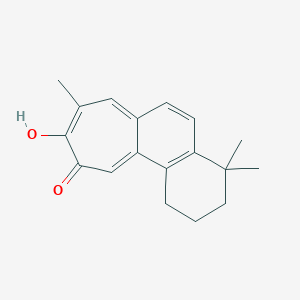
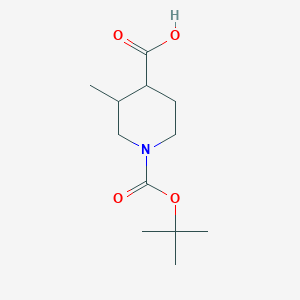
![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)
